molecular formula C9H12N2O2 B7810704 methyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate

methyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B7810704
M. Wt: 180.20 g/mol
InChI Key: CMIAZJXPFLJLCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate: is a chemical compound with the molecular formula C8H10N2O2. It belongs to the class of pyrazole derivatives, which are known for their diverse biological and chemical properties

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of cyclopropyl hydrazine with methyl acetoacetate under acidic conditions.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced using optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts and controlled reaction environments to facilitate the formation of the pyrazole ring.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where various nucleophiles can replace the methoxy group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid.

  • Reduction: Reduction can yield 5-cyclopropyl-1-methyl-1H-pyrazole-3-amine.

  • Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • Methyl 5-methyl-1H-pyrazole-3-carboxylate: This compound differs by the presence of a methyl group instead of a cyclopropyl group.

  • Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate: This compound has a phenyl group and a hydroxyl group in place of the cyclopropyl group.

Uniqueness: Methyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties compared to other pyrazole derivatives.

Biological Activity

Methyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound characterized by its unique pyrazole structure, which contributes to its diverse biological activities. This article provides an in-depth exploration of its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C9H12N2O2C_9H_{12}N_2O_2 and features a five-membered pyrazole ring with a cyclopropyl group at the 5-position and a carboxylate group at the 3-position. The structural characteristics of this compound are crucial for its biological interactions.

Biological Activities

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Antimicrobial Activity

  • Pyrazole derivatives, including this compound, have demonstrated antibacterial and antifungal properties. These compounds can inhibit the growth of various pathogens, making them potential candidates for antibiotic development.

2. Anticancer Properties

  • The compound has shown promise as an anticancer agent, with studies indicating its ability to inhibit certain cancer cell lines. The mechanism involves interaction with specific cellular pathways that regulate proliferation and apoptosis.

3. Enzyme Inhibition

  • This compound acts as an inhibitor of various enzymes involved in metabolic pathways. Its binding affinity to these enzymes suggests potential therapeutic applications in treating conditions like inflammation and cancer .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Binding Affinity : The compound binds selectively to receptors or enzymes, modulating their activity and influencing biological processes.
  • Structural Influence : The cyclopropyl group enhances the compound's reactivity and selectivity towards biological targets, which is critical for its therapeutic efficacy .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 4-bromo-5-cyclopropyl-1H-pyrazole-3-carboxylateBromine substitution at the 4-positionEnhanced reactivity due to bromine
5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acidMethyl group instead of esterAcidic nature compared to ester
Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylateEthyl ester functional groupDifferent pharmacokinetic properties

This table illustrates how variations in structure can lead to differences in biological activity and reactivity.

Case Studies

Several studies have investigated the biological activities of this compound:

Study on Anticancer Activity
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxic effects against human cancer cell lines, including HeLa and A375 cells. The IC50 values indicated potent antiproliferative activity, suggesting its potential as a lead compound for cancer therapy .

Antimicrobial Efficacy Assessment
Another research effort focused on evaluating the antimicrobial properties of various pyrazole derivatives. This compound was found to be effective against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential .

Properties

IUPAC Name

methyl 5-cyclopropyl-1-methylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11-8(6-3-4-6)5-7(10-11)9(12)13-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIAZJXPFLJLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)OC)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.